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Compound of Interest

Compound Name: Chz868

Cat. No.: B606664

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers using the type Il JAK2 inhibitor, Chz868, in animal models.

Frequently Asked Questions (FAQs) &
Troubleshooting

This section addresses common questions and potential issues that may arise during in vivo
experiments with Chz868.
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Question/Issue

Answer/Troubleshooting Guidance

1. What is the recommended starting dose for
Chz868 in mice?

Published studies have shown efficacy and
minimal toxicity at doses between 30 mg/kg and
40 mg/kg, administered once daily by oral
gavage.[1][2] A dose of 30 mg/kg/day has been
well-tolerated for up to 44 days in
immunocompetent mice with no significant
adverse effects.[3] However, the optimal dose
will depend on the specific animal model and
experimental endpoint. A pilot dose-escalation

study is always recommended.

2. I'm observing a decrease in hematocrit and

red blood cell counts. Is this a sign of toxicity?

This is an expected on-target pharmacological
effect of potent JAK2 inhibition, as JAK2 is
crucial for erythropoiesis.[2][3] In
myeloproliferative neoplasm (MPN) models with
elevated hematocrit, this is a desired therapeutic
outcome.[2] In healthy animals, Chz868 at 30
mg/kg/day did not significantly affect peripheral
blood counts over 6 weeks.[3] If the decrease is
excessive, leading to signs of anemia (e.qg.,
lethargy, pale extremities), consider reducing
the dose or frequency of administration. Monitor

complete blood counts (CBCs) regularly.

3. My animals are losing weight after Chz868

administration. What should | do?

Significant weight loss is not a commonly
reported side effect of Chz868 at tolerated
doses (e.g., 30 mg/kg/day).[3] First, verify the
accuracy of your dosing formulation and
administration technique (see oral gavage
protocol below). Improper gavage can cause
stress, injury, and reduced food/water intake. If
the technique is correct, consider the possibility
of off-target effects or individual animal
sensitivity. Monitor the animals' overall health
daily. If weight loss exceeds 15-20% of baseline,

or is accompanied by other signs of distress,
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euthanasia may be necessary as per IACUC

guidelines. A lower dose should be tested.

Chz868 has low water solubility.[3] A common
and effective vehicle is a suspension in 0.5%
methylcellulose with 0.5% Tween-80 in sterile

4. How should | prepare Chz868 for oral o

o ) water.[3] Ensure the suspension is homogenous

administration? o _ _
before each administration by vortexing or
stirring. See the detailed Protocol for Chz868

Formulation below.

In disease models with splenomegaly, Chz868

treatment is expected to significantly reduce

spleen size and weight.[2][4] A reduction in liver

weight (hepatomegaly) may also be observed.
5. What are the expected on-target effects on ) )

[2] In wild-type mice, a trend towards reduced
organs? i

spleen weight has been noted.[3] These

changes are typically associated with the

desired therapeutic effect of reducing

extramedullary hematopoiesis.

While Chz868 is reported to be highly selective,
broad kinome screening showed activity against
TYK2 and a small number of other kinases at
100 nM.[3][5] As a class, kinase inhibitors can
) o be associated with off-target effects.[6] Although
6. What potential off-target toxicities should | -~ o
) not specifically reported for Chz868, it is prudent
monitor for? ] ] o
to monitor for general signs of toxicity such as
changes in behavior, skin abnormalities, or
gastrointestinal issues (e.qg., diarrhea). If such
signs are observed, a full histopathological

workup of major organs is recommended.

7. Can Chz868 be combined with other Yes. For example, Chz868 has been used in

therapies? combination with dexamethasone in B-ALL
models. This combination was found to be
synergistic and was not toxic to normal
splenocytes.[3][7] When combining therapies, it

is crucial to conduct a tolerability study for the
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combination, even if each agent is well-tolerated

on its own.

Quantitative Data from Preclinical Studies

The following tables summarize key guantitative data from in vivo studies using Chz868 in
mouse models of myeloproliferative neoplasms (MPN).

Table 1: Effect of Chz868 on Hematological Parameters in a Jak2V617F Polycythemia Vera
Mouse Model

. Chz868 (30 Chz868 (40
Parameter Vehicle Control
mgl/kg/day) mgl/kg/day)
Hematocrit (%) 71% 51.1% 49.4%
Mutant Allele Burden ) o ) o )
Baseline Significant Reduction Significant Reduction

(%)

Data sourced from a
14-day treatment
study.[2]

Table 2: Effect of Chz868 on Organ Weight in MPN Mouse Models
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Vehicle Chz868 (40

. Percent
Animal Model Organ Control (Mean mgl/kg/day) .
. ] Reduction
Weight) (Mean Weight)
Jak2V617F PV
Spleen ~0.45¢g ~0.15¢g ~67%
Model
Jak2V617F PV
Liver ~1.7¢9 ~14¢g ~18%
Model
Normalized to
MPLW515L MF
Spleen ~0.8¢ control levels ~88%
Model
(~0.19)
MPLW515L MF _
Liver ~2.2¢ ~15¢ ~32%
Model
Data are

approximated
from graphical
representations
in the cited
literature after
10-14 days of

treatment.[2]

Experimental Protocols
Protocol for Chz868 Formulation for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension of Chz868. Adjust amounts
as needed for your desired final concentration.

Materials:
e Chz868 powder
o Methylcellulose (e.g., 400 cP)

e Tween-80
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 Sterile deionized water

» Sterile magnetic stir bar and stir plate
e 50 mL sterile conical tube

Procedure:

Prepare the Vehicle (0.5% Methylcellulose / 0.5% Tween-80): a. Heat 25 mL of sterile
deionized water to 60-70°C. b. In a sterile beaker, weigh out 0.25 g of methylcellulose. c.
Slowly add the heated water to the methylcellulose while stirring vigorously with a sterile stir
bar to create a uniform dispersion. d. Add 0.25 mL of Tween-80 to the mixture. e. Add 24.75
mL of cold sterile deionized water to bring the total volume to 50 mL. f. Continue to stir the
solution on a stir plate at 4°C (in a cold room or on ice) for 2-4 hours, or until the solution is
clear and homogenous.

Prepare the Chz868 Suspension: a. Weigh the required amount of Chz868 powder. For a 10
mg/mL suspension in 10 mL of vehicle, weigh 100 mg. b. Add the Chz868 powder to a sterile
tube. c. Add the prepared vehicle to the desired final volume (e.g., 10 mL). d. Vortex
vigorously for 5-10 minutes until a uniform, milky suspension is achieved.

Administration: a. The maximum recommended gavage volume for mice is 10 mL/kg. b. Re-
suspend the formulation by vortexing immediately before each animal is dosed to ensure
accurate delivery. c. Administer the suspension using an appropriately sized ball-tipped
gavage needle.

Protocol for General Toxicity Assessment

This protocol outlines a standard workflow for monitoring toxicity in mice treated with Chz868.
Procedure:

o Baseline Measurements: Before the first dose, record the body weight and collect a baseline
blood sample (e.g., via tail vein) for a complete blood count (CBC) and serum chemistry
analysis.
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 Daily Monitoring: a. Perform daily cage-side observations to assess the general health of the
animals. Look for changes in posture, activity, grooming, and any signs of pain or distress. b.
Monitor food and water consumption. c. Record body weights at least twice weekly.

o Weekly Monitoring: a. Collect blood samples for CBC analysis to monitor on-target
hematological effects.

o Terminal Endpoint Analysis: a. At the end of the study, perform a final body weight
measurement. b. Collect a terminal blood sample via cardiac puncture for a final CBC and
comprehensive serum chemistry panel. c. Perform a gross necropsy, examining all major
organs. d. Record the weights of the spleen and liver. e. Collect spleen, liver, sternum (for
bone marrow), and any other organs with gross abnormalities for histopathological analysis.
Fix tissues in 10% neutral buffered formalin.

Protocol for Phospho-STAT5 (pSTAT5) Analysis in
Splenocytes by Flow Cytometry

This protocol is for assessing the pharmacodynamic effect of Chz868 on its target pathway.
Materials:

e Spleen from treated and control mice

e RPMI media + 10% FBS

e RBC Lysis Buffer (e.g., ACK lysis buffer)

o Phosflow Lyse/Fix Buffer (e.g., BD Cytofix/Cytoperm™)

o Phosflow Perm Buffer (e.g., BD Perm/Wash™ Bulffer I)

e Fluorochrome-conjugated antibodies: anti-pSTAT5 (pY694), and lineage markers (e.g.,
CD45, Ter-119, CD11b).

e Flow cytometer

Procedure:
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e Prepare Splenocyte Suspension: a. Harvest spleens from mice 2-4 hours after the final
Chz868 dose. b. Create a single-cell suspension by mashing the spleen through a 70 um
cell strainer into a petri dish containing RPMI media. c. Transfer the cell suspension to a 15
mL conical tube and centrifuge at 300 x g for 5 minutes. d. Resuspend the pellet in RBC
Lysis Buffer and incubate for 5 minutes at room temperature. e. Quench the lysis by adding
excess media and centrifuge again. f. Resuspend the cell pellet in media and perform a cell
count.

o Fixation and Permeabilization: a. Aliquot approximately 1-2 x 106 cells per tube. b. Fix the
cells by adding pre-warmed Phosflow Lyse/Fix Buffer and incubate at 37°C for 10-15
minutes. c. Centrifuge and wash the cells. d. Permeabilize the cells by resuspending in
Phosflow Perm Buffer and incubating for 30 minutes on ice.

» Staining: a. Wash the permeabilized cells. b. Add the antibody cocktail (including anti-
pPSTAT5 and any surface markers) and incubate for 30-60 minutes at room temperature in
the dark. c. Wash the cells twice with a suitable buffer (e.g., PBS + 2% FBS).

e Analysis: a. Resuspend the final cell pellet in buffer. b. Acquire the samples on a flow
cytometer. c. Analyze the pSTAT5S signal intensity within the desired cell populations. A
significant decrease in pSTATS levels is expected in Chz868-treated animals compared to
vehicle controls.

Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Chz868 mechanism of action on the JAK-STAT signaling pathway.
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Caption: General workflow for an in vivo toxicity study of Chz868.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. stemcell.com [stemcell.com]

2. CHZ868, a Type Il JAK2 Inhibitor, Reverses Type | JAK Inhibitor Persistence and
Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

o 3. Activity of the type Il JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. Short-term administration of JAK2 inhibitors reduces splenomegaly in mouse models of 3-
thalassemia intermedia and major - PMC [pmc.ncbi.nlm.nih.gov]

e 5. medchemexpress.com [medchemexpress.com]
e 6. researchgate.net [researchgate.net]

e 7. Activity of the Type Il JAK2 Inhibitor CHZ868 in B Cell Acute Lymphoblastic Leukemia -
PubMed [pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Technical Support Center. Chz868 Animal Model
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606664#minimizing-chz868-toxicity-in-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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